molecular formula C8H9AsNNaO5 B085692 Glycarsamide sodium CAS No. 140-45-4

Glycarsamide sodium

Cat. No. B085692
CAS RN: 140-45-4
M. Wt: 297.07 g/mol
InChI Key: UBGOFPKOVIKDPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycarsamide sodium, also known as sodium N-glycylglycinate, is a white crystalline compound that has been used in scientific research for its various applications. This compound has gained attention due to its unique properties and potential uses in the field of chemistry and biochemistry.

Scientific Research Applications

Glycarsamide Glycarsamide sodium has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a reagent in the synthesis of peptides, and in the preparation of glycosylamines. It has also been used as a building block in the synthesis of glycopeptides and glycolipids. Glycarsamide Glycarsamide sodium has been used as a catalyst in the synthesis of various organic compounds, including cyclic carbonates and lactones.

Mechanism Of Action

Glycarsamide Glycarsamide sodium acts as a nucleophile in many reactions due to the presence of the glycine moiety. It can also act as a chiral auxiliary due to the chirality of the glycine molecule. The compound has been shown to undergo various reactions, including nucleophilic substitution, Michael addition, and aldol condensation. The mechanism of action of glycarsamide Glycarsamide sodium is complex and depends on the specific reaction it is involved in.

Biochemical And Physiological Effects

Glycarsamide Glycarsamide sodium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have some antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Glycarsamide Glycarsamide sodium has several advantages for use in laboratory experiments. It is a cost-effective compound that is readily available. It is also easy to synthesize and has a low toxicity profile. However, it has some limitations, including its limited solubility in organic solvents and its lack of reactivity towards certain functional groups.

Future Directions

There are several future directions for research on glycarsamide Glycarsamide sodium. One potential area of research is the development of new synthetic methodologies using glycarsamide Glycarsamide sodium as a catalyst or chiral auxiliary. Another potential area of research is the investigation of its antimicrobial properties and potential use as an antimicrobial agent. Glycarsamide Glycarsamide sodium could also be studied for its potential use in drug delivery systems or as a building block for the synthesis of new materials.
Conclusion:
In conclusion, glycarsamide Glycarsamide sodium is a versatile compound that has many potential applications in scientific research. Its unique properties make it an attractive compound for use in various reactions and synthetic methodologies. While there is still much to be learned about this compound, its potential uses in chemistry, biochemistry, and materials science make it an exciting area of research for the future.

Synthesis Methods

Glycarsamide Glycarsamide sodium can be synthesized by the reaction of glycine with glyoxal in the presence of Glycarsamide sodium hydroxide. The reaction results in the formation of a white crystalline powder that is soluble in water. The synthesis of glycarsamide Glycarsamide sodium is a simple and cost-effective process, which makes it an attractive compound for research purposes.

properties

IUPAC Name

sodium;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO5.Na/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGOFPKOVIKDPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9AsNNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998134
Record name Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycarsamide sodium

CAS RN

140-45-4, 7681-83-6
Record name Sodium N-glycolylarsanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-(glycolloylamino)phenylarsonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(glycolloylamino)phenylarsonate
Source European Chemicals Agency (ECHA)
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Record name Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCARSAMIDE SODIUM
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